2-((3-(4-ethoxyphenyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(3-ethylphenyl)acetamide
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Description
2-((3-(4-ethoxyphenyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(3-ethylphenyl)acetamide is a useful research compound. Its molecular formula is C30H28N4O3S and its molecular weight is 524.64. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of this compound is EZH2 , a histone-lysine N-methyltransferase enzyme, which plays a crucial role in gene regulation. EZH2 is often associated with cancer progression, making it a significant target for antitumor agents .
Mode of Action
The compound interacts with EZH2, inhibiting its function . This interaction can lead to changes in gene expression, potentially slowing or stopping the growth of cancer cells .
Biochemical Pathways
The inhibition of EZH2 affects the histone methylation pathways, which are crucial for regulating gene expression . By altering these pathways, the compound can influence the behavior of cancer cells, including their proliferation and migration .
Result of Action
The compound’s action results in significant effects on cancer cells. It has been shown to affect cell morphology, induce apoptosis in a concentration-dependent manner, and inhibit cell migration . These effects could contribute to its potential as an antitumor agent .
Biological Activity
The compound 2-((3-(4-ethoxyphenyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(3-ethylphenyl)acetamide is a synthetic organic molecule belonging to the pyrrolopyrimidine class. This class of compounds has garnered attention due to its diverse biological activities, including anticancer, antibacterial, and antiviral properties. Understanding the biological activity of this specific compound can provide insights into its potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is C25H26N4O4 with a molecular weight of 446.5 g/mol. The compound features a complex structure that includes a pyrrolopyrimidine core, which is significant for its biological activity.
Property | Value |
---|---|
Molecular Formula | C25H26N4O4 |
Molecular Weight | 446.5 g/mol |
IUPAC Name | This compound |
InChI Key | RUDWXERVQJHNPJ-UHFFFAOYSA-N |
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The proposed mechanisms include:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in critical metabolic pathways, thereby exerting an anticancer effect.
- Receptor Modulation : It can interact with cellular receptors, influencing signaling pathways that regulate cell proliferation and apoptosis.
- DNA/RNA Interaction : The compound may bind to nucleic acids, affecting gene expression and replication processes.
Biological Activity and Research Findings
Recent studies have highlighted the potential biological activities of pyrrolopyrimidine derivatives, including the target compound. Notable findings include:
- Anticancer Activity : Research indicates that derivatives of pyrrolopyrimidines exhibit significant growth inhibition in various cancer cell lines. For instance, compounds similar to the target molecule have shown IC50 values in the micromolar range against breast cancer (MCF-7), colon cancer (HCT116), and prostate cancer (PC3) cells .
- Antibacterial and Antiviral Properties : Some studies suggest that pyrrolopyrimidine derivatives possess antibacterial properties by inhibiting bacterial DNA synthesis and disrupting cell wall integrity . Additionally, certain analogs have demonstrated antiviral activity against viruses like HIV and influenza.
Case Studies
Several case studies have explored the biological activities of similar compounds:
-
Study on Anticancer Efficacy :
- A study evaluated a series of pyrrolopyrimidine derivatives for their anticancer properties. The results indicated that modifications in the ethoxy group significantly enhanced activity against HCT116 cells.
- The most potent derivative exhibited an IC50 value of 6.9 μM compared to doxorubicin’s 12.8 μM in similar assays .
- Antibacterial Screening :
Properties
IUPAC Name |
2-[[3-(4-ethoxyphenyl)-4-oxo-7-phenyl-5H-pyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(3-ethylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H28N4O3S/c1-3-20-9-8-12-22(17-20)32-26(35)19-38-30-33-27-25(21-10-6-5-7-11-21)18-31-28(27)29(36)34(30)23-13-15-24(16-14-23)37-4-2/h5-18,31H,3-4,19H2,1-2H3,(H,32,35) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCJSNGGUFXPTGR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CC=C1)NC(=O)CSC2=NC3=C(C(=O)N2C4=CC=C(C=C4)OCC)NC=C3C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H28N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
524.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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